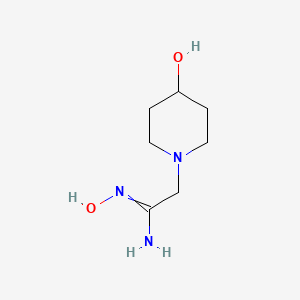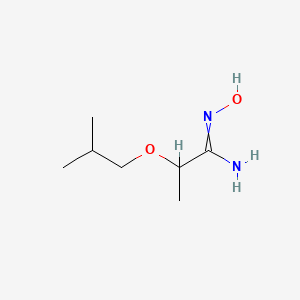![molecular formula C9H9F2NO2 B11723652 (E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11723652.png)
(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethylidene group and a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the phenyl ring
Industrial Production Methods
Industrial production of (E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine may involve large-scale difluoromethylation processes, which have been optimized for efficiency and yield. . The subsequent steps in the synthesis are carried out under carefully controlled conditions to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, with temperatures ranging from room temperature to slightly elevated temperatures, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include oximes, nitroso derivatives, amines, and substituted phenyl derivatives, depending on the type of reaction and the reagents used.
Applications De Recherche Scientifique
(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, while the hydroxylamine moiety can participate in redox reactions, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine include other difluoromethoxy-substituted phenyl derivatives and hydroxylamine-containing compounds. Examples include:
- (E)-N-{1-[3-(Trifluoromethoxy)phenyl]ethylidene}hydroxylamine
- (E)-N-{1-[3-(Methoxy)phenyl]ethylidene}hydroxylamine
Uniqueness
The uniqueness of this compound lies in the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties to the compound. This group can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable tool in various scientific research applications.
Propriétés
Formule moléculaire |
C9H9F2NO2 |
|---|---|
Poids moléculaire |
201.17 g/mol |
Nom IUPAC |
(NZ)-N-[1-[3-(difluoromethoxy)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H9F2NO2/c1-6(12-13)7-3-2-4-8(5-7)14-9(10)11/h2-5,9,13H,1H3/b12-6- |
Clé InChI |
UESLLYFSTNLUAZ-SDQBBNPISA-N |
SMILES isomérique |
C/C(=N/O)/C1=CC(=CC=C1)OC(F)F |
SMILES canonique |
CC(=NO)C1=CC(=CC=C1)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B11723579.png)
![N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide](/img/structure/B11723608.png)


carbohydrazide](/img/structure/B11723623.png)




![tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B11723651.png)
![N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11723658.png)

